Boron trifluoride methanol

Catalog No.
S683020
CAS No.
2802-68-8
M.F
CH4BF3O
M. Wt
99.85 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boron trifluoride methanol

CAS Number

2802-68-8

Product Name

Boron trifluoride methanol

IUPAC Name

methanol;trifluoroborane

Molecular Formula

CH4BF3O

Molecular Weight

99.85 g/mol

InChI

InChI=1S/CH4O.BF3/c1-2;2-1(3)4/h2H,1H3;

InChI Key

JBXYCUKPDAAYAS-UHFFFAOYSA-N

SMILES

B(F)(F)F.CO

Canonical SMILES

B(F)(F)F.CO

The exact mass of the compound Boron trifluoride methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boron trifluoride methanol (BF3-MeOH) is a highly specialized Lewis acid coordination complex, typically supplied as a 10–50% w/w solution . In procurement and analytical workflows, it is the industry-standard reagent for the rapid esterification of carboxylic acids and transesterification of lipids into fatty acid methyl esters (FAMEs) for gas chromatography (GC) analysis . Unlike free gaseous BF3, the methanol complex provides a stable, easily dosed liquid form that delivers precise stoichiometric control of Lewis acidity. Its core value lies in accelerating derivatization kinetics while maintaining mild enough conditions to prevent the degradation of sensitive functional groups, making it indispensable in high-throughput lipidomics, food quality testing, and complex organic synthesis.

Substituting BF3-methanol with generic mineral acid solutions (such as methanolic HCl or H2SO4) or alternative Lewis acid complexes (like BF3-etherate) frequently compromises both process efficiency and analytical accuracy. Methanolic HCl requires significantly longer reflux times—often exceeding an hour—creating severe bottlenecks in high-throughput analytical laboratories [1]. Conversely, methanolic H2SO4 is overly aggressive, promoting oxidative degradation, double-bond migration, and artifact formation in polyunsaturated fatty acids (PUFAs) [2]. Furthermore, attempting to use BF3-etherate as a direct substitute introduces severe handling risks due to its high volatility and flammability, while also lacking the built-in methylating agent required for direct one-pot esterification workflows [3].

Esterification Kinetics: BF3-Methanol vs. Methanolic HCl

In standard lipid derivatization protocols, BF3-methanol demonstrates vastly superior reaction kinetics compared to methanolic HCl. Quantitative analyses show that 10-14% w/w BF3-methanol achieves complete esterification of free fatty acids within 2 to 5 minutes under reflux [1]. In contrast, 5% methanolic HCl requires 60 to 120 minutes of continuous reflux to achieve comparable conversion rates [1]. This kinetic advantage is critical for laboratories processing large sample volumes, as it reduces derivatization time by over 90% while minimizing the thermal exposure of sensitive analytes.

Evidence DimensionTime to complete esterification of free fatty acids
Target Compound Data2–5 minutes (using 10-14% BF3-methanol)
Comparator Or Baseline60–120 minutes (using 5% Methanolic HCl)
Quantified Difference90–95% reduction in reaction time
ConditionsReflux conditions for FAME GC-FID sample preparation

Accelerating esterification from hours to minutes eliminates a major workflow bottleneck in high-throughput commercial and clinical lipid analysis.

Analyte Integrity: Suppression of Artifact Formation vs. Methanolic H2SO4

The choice of acid catalyst heavily influences the structural integrity of complex lipids during derivatization. Studies evaluating the methylation of conjugated linoleic acid (CLA) reveal that aggressive catalysts like 1.0 N methanolic H2SO4 induce extensive isomerization, converting cis/trans isomers into trans,trans artifacts and allylic methoxy derivatives (AMD) within 5 minutes at 100 °C [1]. BF3-methanol offers a milder Lewis acid pathway that significantly suppresses these side reactions when used under optimized low-temperature conditions, ensuring that the resulting GC chromatogram accurately reflects the native lipid profile [1].

Evidence DimensionFormation of trans,trans isomers and AMD artifacts from PUFAs
Target Compound DataSuppressed artifact formation under optimized conditions
Comparator Or BaselineExtensive artifact formation (1.0 N Methanolic H2SO4 at 100 °C)
Quantified DifferenceSignificant preservation of native cis/trans double bond configurations
ConditionsDerivatization of conjugated linoleic acid (CLA) for GC analysis

Prevents the mischaracterization of nutritional or clinical lipid profiles by avoiding acid-catalyzed double-bond migration and degradation.

Process Safety and Handling: BF3-Methanol vs. BF3-Etherate

For industrial and laboratory applications requiring a BF3 Lewis acid catalyst, the carrier solvent dictates both safety and processability. BF3-etherate utilizes diethyl ether, which is highly volatile, highly flammable, and prone to explosive peroxide formation upon extended storage. BF3-methanol replaces the ether ligand with methanol, resulting in a more stable, easily handled solution that acts simultaneously as both the catalyst and the reactant for methyl esterification[1]. This dual-functionality eliminates the need to handle hazardous etherate complexes in standard esterification workflows, directly reducing hazardous materials compliance burdens and improving laboratory safety without sacrificing Lewis acid catalytic performance [1].

Evidence DimensionReagent stability and handling risk
Target Compound DataStable, dual-purpose reagent with lower volatility and no peroxide risk
Comparator Or BaselineBF3-etherate (highly flammable, peroxide-forming)
Quantified DifferenceElimination of peroxide hazards and reduction in flammability risks
ConditionsLaboratory storage and benchtop handling

Reduces hazardous materials compliance burdens and improves laboratory safety without sacrificing Lewis acid catalytic performance.

Stereochemical Preservation in Peptide Sequencing vs. Standard Acid Cleavage

In advanced proteomic workflows, specifically modified Edman degradation procedures, BF3-methanol is utilized as a cyclization and cleavage reagent. Compared to standard acidic cleavage methods which often cause racemization of the liberated amino acids, the use of BF3-methanol directly generates phenylthiohydantoin (PTH)-amino acids from phenylthiocarbamoyl (PTC)-peptides while affording a great suppression of racemization[1]. This allows for the accurate simultaneous determination of both the sequence and the D/L-configuration of amino acids in peptides [1].

Evidence DimensionRacemization of liberated PTH-amino acids
Target Compound DataGreatly suppressed racemization
Comparator Or BaselineStandard acidic cleavage (high racemization)
Quantified DifferencePreservation of D/L configuration during cleavage
ConditionsModified Edman degradation for peptide sequencing

Enables precise stereochemical characterization of peptides, critical for pharmaceutical development and advanced proteomics.

High-Throughput FAME Analysis in Food and Agriculture

Due to its rapid 2-5 minute reaction time compared to the 1-2 hours required by methanolic HCl, BF3-methanol is the premier choice for standard methods in determining the fatty acid composition of edible oils and agricultural products via GC-FID [1].

Clinical Lipidomics and Nutritional Profiling

Because it minimizes the oxidative degradation and isomerization of polyunsaturated fatty acids compared to sulfuric acid catalysts, BF3-methanol is ideal for the accurate quantification of omega-3, omega-6, and conjugated linoleic acids in biological samples [2].

Advanced Proteomics and Stereochemical Sequencing

Leveraging its ability to suppress racemization during cleavage, BF3-methanol is applied in modified Edman degradation protocols to simultaneously determine the sequence and D/L-configuration of complex peptides [3].

Physical Description

Liquid

GHS Hazard Statements

Aggregated GHS information provided by 247 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 247 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 243 of 247 companies with hazard statement code(s):;
H225 (16.87%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (48.56%): Flammable liquid and vapor [Warning Flammable liquids];
H290 (48.56%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (50.21%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (49.38%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (98.77%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H360 (48.56%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H370 (50.21%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H372 (98.77%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Health Hazard

Other CAS

373-57-9
2802-68-8

General Manufacturing Information

Borate(1-), trifluoromethoxy-, (T-4)-, hydrogen, compd. with methanol (1:1:1): ACTIVE
Petrochemical manufacturing
Boron, trifluoro(methanol)-, (T-4)-: ACTIVE

Dates

Last modified: 08-15-2023

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